Potency at Human Adenosine A2A Receptor: Inverse Agonism vs. Antagonism
This compound demonstrates a functional potency profile at the human adenosine A2A receptor (A2AR) with a 1.5-fold difference in IC50 values between its inverse agonist activity and antagonist activity. The compound inhibits cAMP accumulation with an IC50 of 2.90 nM (inverse agonist mode) and blocks CGS21680-stimulated cAMP accumulation with an IC50 of 4.30 nM (antagonist mode) [1]. This quantitative distinction is critical for researchers requiring a specific mode of action, as many A2AR ligands lack differentiated functional data. A comparator analog, the 4-methoxybenzamide derivative (CAS 847387-80-8), has no publicly available functional data at this target, preventing any assumption of similar behavior [2].
| Evidence Dimension | Functional cAMP inhibition potency at human A2AR |
|---|---|
| Target Compound Data | IC50 = 2.90 nM (inverse agonist); IC50 = 4.30 nM (antagonist) |
| Comparator Or Baseline | N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methoxybenzamide (CAS 847387-80-8): No functional data available |
| Quantified Difference | 1.5-fold difference between functional modes for target compound; comparator data absent |
| Conditions | Human adenosine A2A receptor expressed in CHO cells; cAMP accumulation measured after 150 mins |
Why This Matters
The quantifiable functional differentiation between inverse agonism and antagonism enables precise selection for mechanistic studies where constitutive receptor activity modulation is required, a parameter not established for close analogs.
- [1] BindingDB. Affinity Data for BDBM50449642 (CHEMBL4167557) vs. Adenosine A2a receptor. Inverse agonist and antagonist IC50 values. Accessed 2026. View Source
- [2] PubChem. Compound Summary for CID 7080209: N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methoxybenzamide. Accessed 2026. View Source
